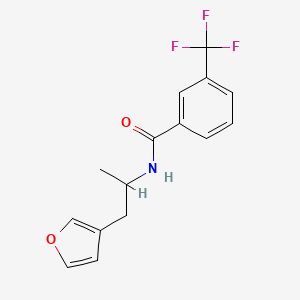

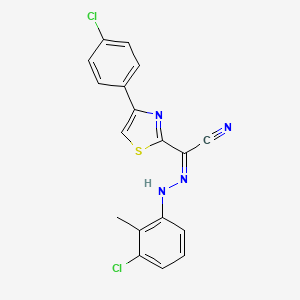

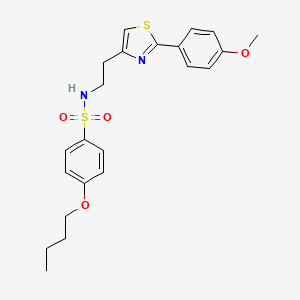

![molecular formula C19H14F2N2O4S B3008697 [6-[(4,6-Dimethylpyrimidin-2-yl)sulfanylmethyl]-4-oxopyran-3-yl] 2,6-difluorobenzoate CAS No. 877636-05-0](/img/structure/B3008697.png)

[6-[(4,6-Dimethylpyrimidin-2-yl)sulfanylmethyl]-4-oxopyran-3-yl] 2,6-difluorobenzoate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . For instance, the pyrimidinyl Schiff base, 3-{(E)-[(4,6-dimethylpyrimidin-2-yl)imino]methyl}naphthalen-2-ol (HL) was synthesized by a method previously reported in the literature for the synthesis of a closely related compound .Chemical Reactions Analysis

There is limited information available on the specific chemical reactions involving "[6-[(4,6-Dimethylpyrimidin-2-yl)sulfanylmethyl]-4-oxopyran-3-yl] 2,6-difluorobenzoate" .Aplicaciones Científicas De Investigación

Medicinal Chemistry: Synthesis of Bioactive Molecules

Pyrimidine derivatives are pivotal in the synthesis of bioactive molecules with various pharmacological activities. They serve as key intermediates in the development of drugs with antibacterial, antifungal, antiparasitic, anti-inflammatory, antihypertensive, antiviral, antioxidant, herbicide, and anticancer properties . The compound could be utilized in the synthesis of novel therapeutic agents.

Antimicrobial Properties

Studies have shown that pyrimidine derivatives exhibit significant antimicrobial properties. They can be used to develop new antimicrobial agents against a spectrum of pathogens, including bacteria and fungi . This compound’s structural framework could be modified to enhance its efficacy against specific microbial strains.

Molecular Docking Studies

Molecular docking is a method used to predict the interaction between a molecule and a target protein. Pyrimidine derivatives are often used in docking studies to discover potential drug candidates. The compound could be investigated for its binding affinity to various enzymes or receptors involved in disease pathways .

Density Functional Theory (DFT) Studies

DFT studies are crucial for understanding the electronic structure and properties of molecules. Pyrimidine derivatives, due to their aromatic nature, are suitable candidates for such computational studies. This compound could be analyzed to predict its reactivity and stability, which is essential for designing new materials or drugs .

Agricultural Chemistry: Development of Herbicides

The herbicidal activity of pyrimidine derivatives makes them valuable in agricultural chemistry. They can be used to design compounds that target specific weeds without affecting crops. This compound’s structure could be optimized to create selective and potent herbicides .

Synthesis Under Microwave Irradiation

Microwave irradiation is a technique used to accelerate chemical reactions. Pyrimidine derivatives can be synthesized under microwave conditions to obtain higher yields and purer products. This compound could be synthesized using microwave irradiation to improve the efficiency of the process .

Arginine Derivatives Synthesis

L-Arginine is an amino acid that serves as a precursor to many biomolecules. Pyrimidine derivatives can be synthesized from arginine derivatives, which can then be used in various biochemical applications. The compound could be explored for its potential to generate arginine-based molecules .

Antioxidant Properties

Antioxidants are crucial for protecting cells from oxidative damage. Pyrimidine derivatives have shown good antioxidant potentials, which can be harnessed in the development of antioxidant supplements or drugs. This compound could be tested for its ability to scavenge free radicals and chelate metal ions .

Mecanismo De Acción

The mechanism of action of similar compounds has been studied. For instance, the inhibition efficacy of N-(4,6-dimethylpyrimidin-2-yl)-4-[(quinazoline-4-yl)amino]benzene-1-sulfonamide (DMQS) as a new corrosion inhibitor on mild steel (MS) in 0.1 M HCl medium at varied temperature has been analyzed .

Safety and Hazards

Direcciones Futuras

Future research could focus on the synthesis, characterization, and application of “[6-[(4,6-Dimethylpyrimidin-2-yl)sulfanylmethyl]-4-oxopyran-3-yl] 2,6-difluorobenzoate” and similar compounds . For instance, a structure-based optimization approach led to new 2-((4,6-dimethylpyrimidin-2-yl)thio)-N-phenylacetamide derivatives as SIRT2 inhibitors .

Propiedades

IUPAC Name |

[6-[(4,6-dimethylpyrimidin-2-yl)sulfanylmethyl]-4-oxopyran-3-yl] 2,6-difluorobenzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H14F2N2O4S/c1-10-6-11(2)23-19(22-10)28-9-12-7-15(24)16(8-26-12)27-18(25)17-13(20)4-3-5-14(17)21/h3-8H,9H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FRZBYSDBSYRGQC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)SCC2=CC(=O)C(=CO2)OC(=O)C3=C(C=CC=C3F)F)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H14F2N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

404.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[6-[(4,6-Dimethylpyrimidin-2-yl)sulfanylmethyl]-4-oxopyran-3-yl] 2,6-difluorobenzoate | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

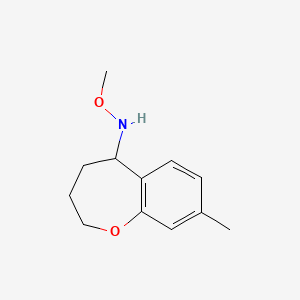

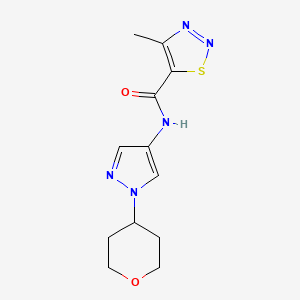

![N-(4-isopropylphenyl)-3-methyl-N-(3-methylbenzyl)[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide](/img/structure/B3008614.png)

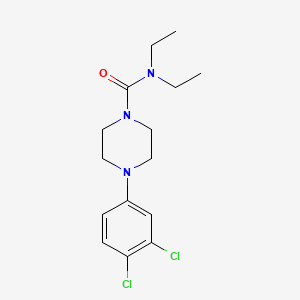

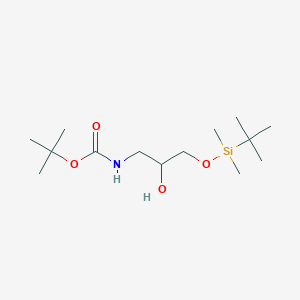

![5-[6-(Trifluoromethyl)pyrimidin-4-yl]-2-thia-5-azabicyclo[2.2.1]heptane](/img/structure/B3008616.png)

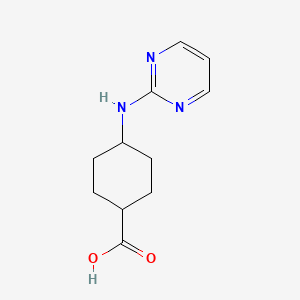

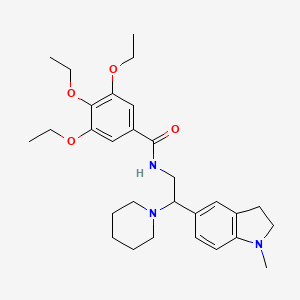

![N-{[3-(4-methoxyphenyl)-5-isoxazolyl]methyl}-2-(4-methylpiperazino)acetamide](/img/structure/B3008628.png)

![N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)thiophene-2-carboxamide](/img/structure/B3008634.png)

![N-benzyl-2-[2-(4-ethylphenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]acetamide](/img/no-structure.png)